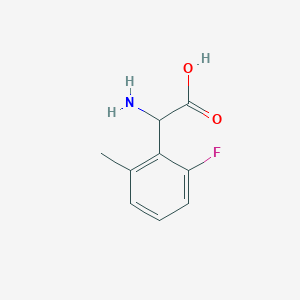
2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO2 This compound features a phenyl ring substituted with a fluorine atom and a methyl group, along with an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid typically involves the introduction of the amino and carboxyl groups onto the fluorinated phenyl ring. One common method involves the reaction of 2-fluoro-6-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps like recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-6-methylbenzoic acid, while reduction could produce 2-fluoro-6-methylbenzyl alcohol .
Scientific Research Applications
2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino acid moiety allows it to participate in biochemical reactions, potentially acting as an enzyme inhibitor or substrate. The fluorine atom can enhance the compound’s binding affinity to certain proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid
- 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
- 2-Amino-2-(2-iodo-6-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological activity .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI Key |
NWCCCXPEDFUQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















